Cas no 478064-04-9 (3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one)

3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one is a versatile cyclic enaminone derivative with a chlorophenyl substituent, offering utility as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the reactive amino and keto functional groups, enable its use in constructing heterocyclic frameworks and complex molecular architectures. The presence of the 4-chlorophenyl group enhances its potential as a precursor for bioactive compounds, particularly in medicinal chemistry applications. This compound exhibits stability under standard handling conditions, facilitating its incorporation into multistep synthetic routes. Its well-defined reactivity profile makes it valuable for exploring structure-activity relationships in drug discovery and fine chemical development.
3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one structure
478064-04-9 structure
Product name:3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
CAS No:478064-04-9
MF:
MW:
MDL:MFCD00105289
CID:4653470

3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
    • 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
    • MDL: MFCD00105289

3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A140430-500mg
3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
478064-04-9
500mg
$ 620.00 2022-06-08
A2B Chem LLC
AI73610-5mg
3-Amino-5-(4-chloro-phenyl)-cyclohex-2-enone
478064-04-9 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI73610-10mg
3-Amino-5-(4-chloro-phenyl)-cyclohex-2-enone
478064-04-9 >90%
10mg
$240.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1297619-1g
5-Amino-4'-chloro-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one
478064-04-9 98%
1g
¥5550.00 2024-05-12
abcr
AB286079-1 g
3-Amino-5-(4-chloro-phenyl)-cyclohex-2-enone
478064-04-9
1 g
€406.00 2023-07-20
abcr
AB286079-1g
3-Amino-5-(4-chloro-phenyl)-cyclohex-2-enone; .
478064-04-9
1g
€397.00 2025-02-20
abcr
AB286079-5 g
3-Amino-5-(4-chloro-phenyl)-cyclohex-2-enone
478064-04-9
5 g
€1,074.00 2023-07-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00941092-1g
3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
478064-04-9 90%
1g
¥2443.0 2023-04-07
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB42762-1g
3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
478064-04-9 97%
1g
¥2394 2023-09-15
TRC
A140430-250mg
3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
478064-04-9
250mg
$ 375.00 2022-06-08

Additional information on 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one

Introduction to 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one (CAS No. 478064-04-9)

3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 478064-04-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone features a cyclohexenone core substituted with an amino group and a 4-chlorophenyl moiety, making it a structurally intriguing molecule with potential applications in drug discovery and synthetic chemistry.

The molecular structure of 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one consists of a cyclohexene ring fused with an amide-like functionality, enhanced by the electron-withdrawing effect of the chloro substituent on the aromatic ring. This unique arrangement imparts distinct reactivity and binding properties, which have garnered interest from researchers exploring novel pharmacophores. The presence of both amino and chloro groups allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, there has been growing attention in the scientific community toward exploring non-aromatic heterocycles as scaffolds for therapeutic agents. 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one exemplifies this trend, as its cyclohexenone backbone is less saturated compared to traditional benzene-based structures, offering a different set of electronic and steric properties. Such structural diversity is often crucial in developing compounds that can interact selectively with biological targets, thereby minimizing off-target effects.

One of the most compelling aspects of 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one is its potential as a precursor in medicinal chemistry. The compound’s dual functionality—amino and chloro-substituted phenyl—provides multiple points for chemical intervention. For instance, the amino group can be acylated, alkylated, or incorporated into peptide mimetics, while the chloro group can undergo nucleophilic substitution reactions to introduce other functional moieties. These reactivities make it a versatile building block for constructing more complex molecules.

Recent studies have highlighted the role of cyclohexenone derivatives in modulating various biological pathways. The structural motif found in 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one has been associated with activities such as enzyme inhibition and receptor binding. Specifically, modifications at the 3-amino position and the 4-chlorophenyl ring have shown promise in preliminary screenings for antimicrobial and anti-inflammatory properties. These findings align with broader trends in drug discovery, where natural product-inspired heterocycles are being repurposed or redesigned to address unmet medical needs.

The synthesis of 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one typically involves multi-step organic transformations, starting from commercially available precursors like cyclohexanone or its derivatives. Key synthetic strategies often include Friedel-Crafts acylation to introduce the chlorophenyl group followed by functionalization at the 3-position via reductive amination or other methods. Advances in catalytic processes have also enabled more efficient routes to this compound, reducing reaction times and improving yields—a critical consideration in industrial-scale pharmaceutical production.

The pharmacological potential of 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one has not been exhaustively explored; however, its structural features suggest several possible applications. For example, the compound’s ability to engage with both hydrophobic and polar residues could make it a viable candidate for kinase inhibitors or other enzyme-targeted therapies. Additionally, its heterocyclic nature may contribute to favorable pharmacokinetic properties such as improved solubility or metabolic stability.

In conclusion, 3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one (CAS No. 478064-04-9) represents an exciting opportunity for medicinal chemists seeking novel molecular architectures. Its unique combination of functional groups and structural motifs positions it as a valuable intermediate for further derivatization and exploration in drug discovery programs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in developing next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:478064-04-9)3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
A1161885
Purity:99%
Quantity:5g
Price ($):1380.0